2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide
Overview
Description
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, also known as PF-04991532, is a small molecule inhibitor that has been developed for the treatment of inflammatory bowel disease. It is a selective inhibitor of the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) enzymes, which are involved in the regulation of the innate immune response.
Mechanism of Action
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is a selective inhibitor of TBK1 and IKKε, which are involved in the regulation of the innate immune response. These enzymes are activated in response to viral infection and other stimuli, leading to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting TBK1 and IKKε, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide reduces the production of these cytokines, which in turn reduces inflammation and promotes tissue repair.
Biochemical and physiological effects:
In preclinical studies, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to reduce inflammation and promote tissue repair in models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. It has also been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in models of cancer. In addition, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to reduce the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is its selectivity for TBK1 and IKKε, which reduces the risk of off-target effects. Another advantage is its ability to reduce inflammation and promote tissue repair in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. However, one limitation of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide. One direction is to investigate its efficacy in clinical trials for the treatment of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Another direction is to investigate its potential for enhancing the anti-tumor activity of immune checkpoint inhibitors in clinical trials for cancer. Other future directions include optimizing the synthesis method to improve the yield and solubility of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, and investigating its effects on other signaling pathways involved in the regulation of the innate immune response.
Scientific Research Applications
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been extensively studied in preclinical models of inflammatory bowel disease, where it has shown promising results in reducing inflammation and promoting tissue repair. It has also been investigated in other disease models, such as psoriasis and rheumatoid arthritis, where it has demonstrated efficacy in reducing disease severity. In addition, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models of cancer.
properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-pyridin-3-ylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-3-15(16(21)19-13-5-4-10-18-11-13)20(24(2,22)23)14-8-6-12(17)7-9-14/h4-11,15H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTJXQFHBVZGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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